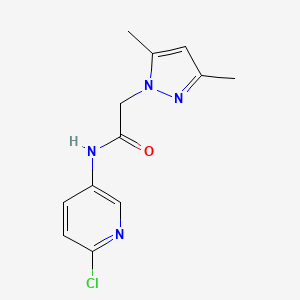![molecular formula C17H18N2O2S B2419844 N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 681161-91-1](/img/structure/B2419844.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Molecular Structure and Properties
- Chromenothiazole Ring System : Studies show that the chromenothiazole ring system, similar to the structure in N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide, often exhibits specific conformational properties. For instance, the pyran ring in these molecules typically adopts a half-chair conformation, influencing the overall molecular geometry and potentially its interactions and reactivity (Kapoor et al., 2011).
Biological Activity and Potential Applications
- Adenosine Receptor Ligands : Chromone-thiazole hybrids, similar to this compound, have been identified as potent and selective ligands for human adenosine receptors. This suggests potential therapeutic applications in areas where adenosine receptors play a crucial role, such as in cardiovascular and neurological disorders (Cagide et al., 2015).
- Chemosensors for Cyanide Anions : Certain coumarin benzothiazole derivatives, structurally related to this compound, have been used as chemosensors for cyanide anions. This application is significant in environmental monitoring and analytical chemistry (Wang et al., 2015).
Synthesis and Chemical Reactions
- Oxidative Cross Coupling Reaction : Research has explored the synthesis of various derivatives through oxidative cross coupling, highlighting the versatility and reactivity of the chromenothiazole structure. This method could be applicable in the synthesis of this compound and its derivatives (Belal & Khan, 2015).
Pharmacological Aspects
- Cytotoxic and Antimicrobial Activities : Benzothiazole derivatives, similar to this compound, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. These compounds have shown significant cytotoxicity against various cancer cell lines and inhibitory effects on bacterial growth, suggesting potential applications in cancer therapy and antimicrobial treatments (Nam et al., 2010).
Mechanism of Action
Target of Action
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide is a compound that contains a thiazole ring . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, including electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may affect their bioavailability and efficacy .
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(11-6-2-1-3-7-11)19-17-18-15-12-8-4-5-9-13(12)21-10-14(15)22-17/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVZZXDBFXVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(3,3,3-Trifluoropropyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2419761.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2419762.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2419766.png)
![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)
![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)
![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)

![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)
![4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2419777.png)

![ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B2419782.png)
![2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2419784.png)